molecular formula C22H24N4O B2409844 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2319838-88-3

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2409844
CAS No.: 2319838-88-3
M. Wt: 360.461
InChI Key: MNZOBAZOUSDWJL-UHFFFAOYSA-N
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Description

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.461. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research by Rostom et al. (2011) explored the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, demonstrating moderate antitumor potential against various tumor cell lines. This suggests the potential of pyrrolidin-based compounds in developing anticancer agents (Rostom, Faidallah, & Al-Saadi, 2011).

Synthetic Methodology and Chemical Properties

Rubtsova et al. (2020) discussed the synthesis of pyrrolidin-2-ones and their derivatives, emphasizing their importance in the synthesis of new medicinal molecules due to their significant biological activities. This highlights the versatility of pyrrolidin-based compounds in synthesizing biologically active molecules (Rubtsova et al., 2020).

Organocatalysis

Reyes-Rangel et al. (2016) investigated diamine derivatives of α,α-diphenyl-(S)-prolinol as organocatalysts in asymmetric Michael and Mannich reactions, showcasing the role of such compounds in catalyzing stereoselective synthetic processes (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Photophysical and Electrochemical Studies

Lo et al. (2015) compared inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes, revealing differences in structures, stability, and photophysical properties. Such compounds could have applications in materials science, particularly in the design of photostable materials and sensors (Lo et al., 2015).

Polymerization Catalysts

Bakthavachalam & Reddy (2013) synthesized aluminum complexes of triaza framework ligands, demonstrating their catalytic activity towards the polymerization of ε-caprolactone. This research outlines the potential of pyrrolidin-based ligands in polymer science, particularly in ring-opening polymerization processes (Bakthavachalam & Reddy, 2013).

Properties

IUPAC Name

3,3-diphenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(25-15-7-12-20(25)17-26-23-13-14-24-26)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,20-21H,7,12,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZOBAZOUSDWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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